molecular formula C11H12Cl2N4 B8707544 2,6-dichloro-9-cyclohexyl-9H-purine

2,6-dichloro-9-cyclohexyl-9H-purine

Cat. No.: B8707544
M. Wt: 271.14 g/mol
InChI Key: OOFWIULGXNWDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-9-cyclohexyl-9H-purine is a chemical compound with the molecular formula C11H12Cl2N4 and a molecular weight of 271.15 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-9-cyclohexyl-9H-purine typically involves the chlorination of 9-cyclohexyl-9H-purine. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions . The reaction conditions must be carefully controlled to ensure the selective chlorination at the 2 and 6 positions of the purine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are essential for large-scale production .

Mechanism of Action

The mechanism of action of 2,6-dichloro-9-cyclohexyl-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C11H12Cl2N4

Molecular Weight

271.14 g/mol

IUPAC Name

2,6-dichloro-9-cyclohexylpurine

InChI

InChI=1S/C11H12Cl2N4/c12-9-8-10(16-11(13)15-9)17(6-14-8)7-4-2-1-3-5-7/h6-7H,1-5H2

InChI Key

OOFWIULGXNWDQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2N=C(N=C3Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-Dichloropurine (1 mmol), powdered potasium carbonate (1 mmol) and cyclohexyliodide (4 mmol) were vigorously stirred in 5 mL DMSO overnight. After evaporation of the solvent the product was extracted (water/diethylether) and purified by column chromatography (silicagel/1% MeOH in CHCl3). Crystallization from methanol gave the product in yield 41%, mp 116-121° C.
Quantity
1 mmol
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1 mmol
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4 mmol
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reactant
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5 mL
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Synthesis routes and methods II

Procedure details

2,6-Dichloropurine (1 mmol), powdered potassium carbonate (4 mmol) and cyclohexyliodide were vigorously stirred in 5 mL DMSO overnight. After evaporation of the solvent the product was extracted (water/diethylether) and purified by column chromatography (silicagel/1% MeOH in CHCl3). Crystallization from diethylether gave product in 41% yield, mp 116-121° C.
Quantity
1 mmol
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reactant
Reaction Step One
Quantity
4 mmol
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reactant
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0 (± 1) mol
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reactant
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5 mL
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